molecular formula C13H15NO2 B12882142 5(4H)-Oxazolone, 4-(1,1-dimethylethyl)-2-phenyl- CAS No. 71953-55-4

5(4H)-Oxazolone, 4-(1,1-dimethylethyl)-2-phenyl-

Cat. No.: B12882142
CAS No.: 71953-55-4
M. Wt: 217.26 g/mol
InChI Key: YOUONDYPRVKDQW-UHFFFAOYSA-N
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Description

5(4H)-Oxazolones are heterocyclic compounds featuring a five-membered ring containing oxygen and nitrogen. The target compound, 4-(1,1-dimethylethyl)-2-phenyl-5(4H)-oxazolone, is characterized by a tert-butyl group at position 4 and a phenyl group at position 2. This structure is synthesized via condensation of aldehydes with N-benzoyl/N-acetyl glycine, typically catalyzed by ZnO in ethanol at room temperature .

Properties

CAS No.

71953-55-4

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

4-tert-butyl-2-phenyl-4H-1,3-oxazol-5-one

InChI

InChI=1S/C13H15NO2/c1-13(2,3)10-12(15)16-11(14-10)9-7-5-4-6-8-9/h4-8,10H,1-3H3

InChI Key

YOUONDYPRVKDQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C(=O)OC(=N1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-2-phenyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butyl isocyanide with benzoyl chloride in the presence of a base, such as triethylamine, to form the oxazole ring. The reaction is usually carried out in an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of 4-(tert-Butyl)-2-phenyloxazol-5(4H)-one may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The tert-butyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce saturated heterocycles.

Scientific Research Applications

4-(tert-Butyl)-2-phenyloxazol-5(4H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The tert-butyl and phenyl groups can modulate the compound’s lipophilicity and steric properties, affecting its binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares key structural and molecular properties of the target compound with analogs bearing varied substituents:

Compound CAS Number Molecular Formula Molecular Weight Substituent Groups
4-(1,1-Dimethylethyl)-2-phenyl-5(4H)-oxazolone (Target) Not Provided C₁₇H₁₉NO₂ ~269.34 (Calculated) 4-tert-butyl, 2-phenyl
4-[[4-(1-Methylethoxy)phenyl]methylene]-2-phenyl-5(4H)-oxazolone (Z-isomer) 500221-95-4 C₁₉H₁₇NO₃ 307.34 4-isopropoxyphenylmethylene, 2-phenyl
4-[(2,3-Dimethoxyphenyl)methylene]-2-phenyl-5(4H)-oxazolone 43087-79-2 C₁₈H₁₅NO₄ 309.32 2,3-dimethoxyphenylmethylene, 2-phenyl
4-[(3-Ethoxyphenyl)methylene]-2-phenyl-5(4H)-oxazolone 200126-69-8 C₁₈H₁₅NO₃ 293.32 3-ethoxyphenylmethylene, 2-phenyl
4-(2-Naphthalenylmethylene)-2-phenyl-5(4H)-oxazolone (Z-isomer) 147093-03-6 C₂₀H₁₃NO₂ 299.33 2-naphthalenylmethylene, 2-phenyl

Notes:

  • Steric Hindrance: The tert-butyl group in the target compound introduces significant steric bulk, which may reduce reaction rates in nucleophilic additions compared to planar substituents like phenylmethylene groups . Extended Aromatic Systems: The naphthalenylmethylene group (147093-03-6) increases conjugation, likely enhancing UV absorption and fluorescence properties, relevant for photochemical applications .

Physicochemical Properties

  • Hydrogen Bonding : Compounds with methoxy/ethoxy groups (e.g., 43087-79-2, 200126-69-8) exhibit higher hydrogen bond acceptor counts (3–4), improving solubility in polar solvents compared to the tert-butyl analog .
  • Lipophilicity : The tert-butyl group (logP ~3.5, estimated) increases hydrophobicity, favoring membrane permeability in biological systems, whereas polar substituents (e.g., 500221-95-4) reduce logP values .

Biological Activity

5(4H)-Oxazolone, 4-(1,1-dimethylethyl)-2-phenyl- is a compound belonging to the oxazolone class, which has garnered attention for its diverse biological activities. This article synthesizes available research findings, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C14H17NO2
  • Molecular Weight : 233.29 g/mol
  • CAS Number : 864376-61-4

1. Analgesic Properties

Research has indicated that oxazolones exhibit significant analgesic effects. A study demonstrated that derivatives of oxazolones, including those similar to 5(4H)-Oxazolone, were tested in various pain models such as the writhing test and hot plate test. The results showed that certain derivatives had potent analgesic activity comparable to known analgesics .

2. Anti-inflammatory Effects

The anti-inflammatory properties of oxazolones have been substantiated through various assays. For instance, compounds containing the oxazolone structure have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A specific derivative demonstrated significant COX-2 inhibitory activity, suggesting potential applications in treating inflammatory diseases .

3. Antimicrobial Activity

Oxazolones have also been evaluated for their antimicrobial properties. Studies have reported that certain derivatives exhibit activity against various bacterial strains, indicating their potential use as antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of 5(4H)-Oxazolone is attributed to its ability to interact with specific molecular targets involved in pain and inflammation pathways. Molecular docking studies have suggested that these compounds can bind effectively to lipoxygenase (LOX) and COX enzymes, leading to inhibition of their activities and subsequent reduction in inflammatory mediators .

Case Study 1: Analgesic Activity

In a controlled study involving mice, several oxazolone derivatives were administered to evaluate their analgesic effects. The most active compound showed a significant reduction in pain response compared to the control group, indicating its potential as a new analgesic agent .

Case Study 2: Anti-inflammatory Effects

A separate study focused on the anti-inflammatory effects of oxazolone derivatives in a rat model of arthritis. Treatment with these compounds resulted in decreased swelling and pain scores compared to untreated controls, supporting their therapeutic potential in inflammatory conditions .

Data Summary

Biological ActivityObservationsReferences
AnalgesicSignificant pain reduction in animal models
Anti-inflammatoryInhibition of COX-2; reduced inflammation markers
AntimicrobialEffective against several bacterial strains

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